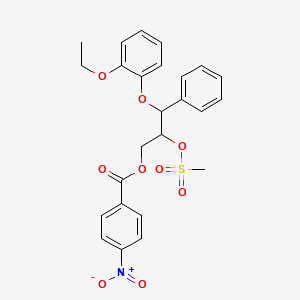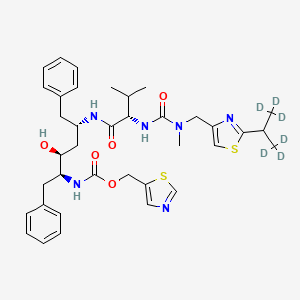
利托那韦-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ritonavir-d6 is a deuterated form of ritonavir, an HIV protease inhibitor. This compound is primarily used as an internal standard in mass spectrometry for the quantification of ritonavir. The deuterium atoms in ritonavir-d6 replace hydrogen atoms, making it useful in various analytical applications due to its stability and distinct mass.
科学研究应用
利托那韦-d6 在科学研究中得到了广泛的应用,特别是在:
化学: 作为质谱法中利托那韦定量的内标。
生物学: 在涉及利托那韦代谢和药代动力学的研究中。
医学: 在抗病毒治疗的开发和药物相互作用研究中。
工业: 在制药产品的质量控制和验证中
作用机制
利托那韦-d6 与利托那韦一样,抑制 HIV 蛋白酶。该酶负责从主要 HIV 基因(如 gag 和 pol)中切割结构和复制蛋白。 通过抑制这种酶,this compound 阻止了病毒颗粒的成熟,从而抑制了病毒的复制 .
生化分析
Biochemical Properties
Ritonavir-d6, like its parent compound Ritonavir, plays a significant role in biochemical reactions, particularly those involving the cytochrome P450 (CYP) 3A4 enzyme . It inhibits this enzyme, reducing the metabolism of concomitantly administered protease inhibitors . This interaction enhances the bioavailability of these inhibitors, improving their therapeutic efficacy .
Cellular Effects
Ritonavir-d6 exerts various effects on cells. For instance, it has been shown to cause G1 cell cycle arrest in ovarian cancer cells . This effect is mediated by downregulating levels of RB phosphorylation and depleting G1 cyclins and cyclin-dependent kinases .
Molecular Mechanism
The molecular mechanism of Ritonavir-d6 involves several steps. It forms a metabolic-intermediate complex (MIC) that tightly coordinates to the heme group of the CYP3A4 enzyme . It also strongly ligates to the heme iron, leading to heme destruction . Furthermore, a reactive Ritonavir intermediate covalently attaches to the CYP3A4 apoprotein .
Temporal Effects in Laboratory Settings
The inhibitory effect of Ritonavir-d6 on the CYP3A4 isoenzyme is rapid but also lost rapidly after drug cessation, mostly within 2 days . This temporal effect is crucial for guiding dose adjustment or pausing concomitant medication where advised .
Dosage Effects in Animal Models
While specific studies on Ritonavir-d6 dosage effects in animal models are limited, research on Ritonavir suggests that dosage can significantly impact its effects. For instance, female ferrets dosed with 20 or 100 mg/kg nirmatrelvir/ritonavir twice-daily show a 1-2 log order reduction of viral RNA copies and infectious titers .
Metabolic Pathways
Ritonavir-d6 is involved in the metabolic pathways of the CYP3A4 enzyme . By inhibiting this enzyme, it reduces the metabolism of concomitantly administered protease inhibitors, thereby enhancing their bioavailability .
Transport and Distribution
Ritonavir-d6, like Ritonavir, may limit cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels . This effect can influence the localization or accumulation of these inhibitors within cells and tissues .
Subcellular Localization
Given its role in inhibiting the CYP3A4 enzyme, it is likely to be found in the endoplasmic reticulum where this enzyme is located
准备方法
合成路线和反应条件
利托那韦-d6 的合成涉及多个步骤,从中间体化合物的制备开始。一种常见的方法是使用 N-甲基-N-[(2-异丙基-4-噻唑基)甲基]氨基羰基 L-缬氨酸作为原料。该中间体与亚硫酰氯反应生成另一种中间体,然后与叔丁基氨基甲酸酯反应。 所得化合物经水解去除叔丁基,然后与 (5-噻唑基)甲基 (4-硝基苯甲酰)碳酸酯反应,得到最终产物this compound .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以确保高产率和纯度。 强调使用环境友好的试剂和条件,以最大限度地减少副反应并降低生产成本 .
化学反应分析
反应类型
利托那韦-d6 会发生各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或基团取代一个原子或基团。
常见试剂和条件
氧化: 常见的试剂包括过氧化氢和高锰酸钾。
还原: 常见的试剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤素和亲核试剂。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生氘代醇 .
相似化合物的比较
类似化合物
沙奎那韦: 另一种 HIV 蛋白酶抑制剂,与利托那韦联合使用以增强其药代动力学性能。
茚地那韦: 与利托那韦类似,用于 HIV 治疗的联合疗法。
安普瑞那韦: 另一种与利托那韦联合使用的蛋白酶抑制剂。
洛匹那韦: 通常与利托那韦联合使用以提高其有效性
独特性
利托那韦-d6 的独特性在于其氘原子,这些氘原子提供了稳定性和独特的质量,使其成为分析应用的理想内标。 它能够抑制 HIV 蛋白酶并增强其他蛋白酶抑制剂的药代动力学性能,使其与类似化合物区别开来 .
属性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-GMBJSHJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

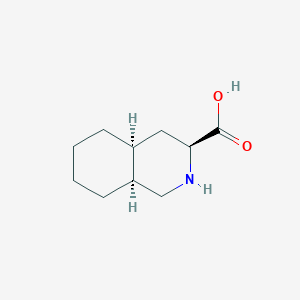


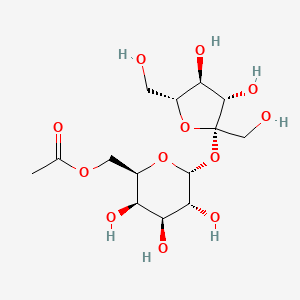
![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)

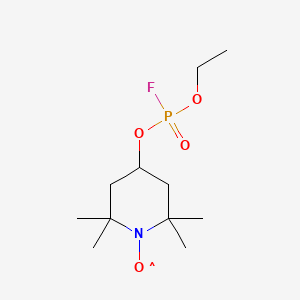
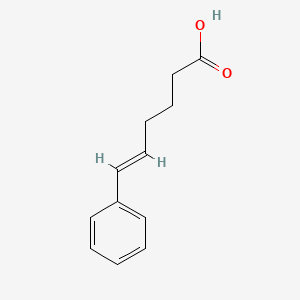
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)
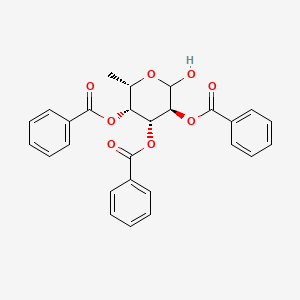
![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/new.no-structure.jpg)
